9,11-AzoPGH2

Description

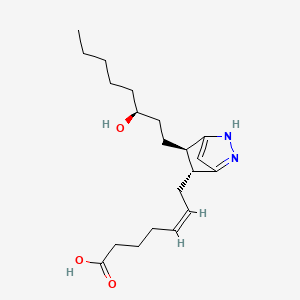

Structure

3D Structure

Properties

Molecular Formula |

C20H32N2O3 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(Z)-7-[(5R,6R)-6-[(3S)-3-hydroxyoctyl]-2,3-diazabicyclo[2.2.1]hepta-1(7),3-dien-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32N2O3/c1-2-3-6-9-15(23)12-13-17-16(18-14-19(17)22-21-18)10-7-4-5-8-11-20(24)25/h4,7,14-17,23H,2-3,5-6,8-13H2,1H3,(H,21,22)(H,24,25)/b7-4-/t15-,16+,17+/m0/s1 |

InChI Key |

FGQIMKRBQPYKDG-NPQWLNPFSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC[C@@H]1[C@H](C2=NNC1=C2)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CCCCCC(CCC1C(C2=NNC1=C2)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Engineering of 9,11 Azopgh2

Synthetic Methodologies for 9,11-AzoPGH2 Production

The production of this compound, chemically known as (5Z, 9α, 11α, 13E, 15S)-9,11-azo-15-hydroxyprosta-5,13-dienoic acid, has been successfully achieved, providing a potent and stable mimic of prostaglandin (B15479496) endoperoxides. nih.gov

The primary strategic consideration in the synthesis of this compound is the introduction of the azo group (-N=N-) to replace the labile endoperoxide bridge of PGH2. This substitution is designed to confer chemical stability while retaining the parent molecule's critical stereochemistry and spatial orientation of the side chains, which are crucial for its biological activity. The synthesis of azo compounds can be approached through various methods, including the coupling of diazonium salts with electron-rich aromatic compounds, the oxidation of hydrazines, or the condensation of nitroaromatics with anilines.

Maintaining the specific stereochemistry of the parent prostaglandin is paramount. The synthesis of this compound requires precise control over multiple chiral centers to ensure the correct spatial arrangement of the hydroxyl group and the two side chains. Stereoselective reactions are employed to control the formation of the desired diastereomer. The use of chiral auxiliaries or catalysts in aza-Diels-Alder reactions, for instance, can establish the required stereocenters in the bicyclic core. eurekaselect.com The synthesis of optically active azoalkanes has been demonstrated, showcasing methods to achieve specific stereoisomers. google.com

The synthesis of prostaglandin analogs often starts from a key bicyclic intermediate. For instance, the synthesis of latanoprost (B1674536) and bimatoprost (B1667075) utilizes a key bicyclic enal intermediate, which is then elaborated to attach the upper and lower side chains. nih.govresearchgate.net A similar strategy is likely employed for this compound, starting from a suitable bicyclic precursor that allows for the stereocontrolled introduction of the azo functionality and the side chains. While the specific detailed reaction schema for this compound is not publicly elaborated in full, the general approach for prostaglandin synthesis provides a framework.

Table 1: Key Precursor Structures in Prostaglandin Analog Synthesis

| Precursor Type | Description | Relevance to this compound Synthesis |

| Bicyclic Enal | A common intermediate for attaching side chains. | A similar bicyclic core would be necessary to build the prostanoid structure. |

| Dichloro-containing bicyclic ketone | A precursor for bimatoprost. researchgate.net | Demonstrates the use of functionalized bicyclic systems in prostaglandin synthesis. |

Advanced Characterization Techniques for Structural Confirmation (Focus on methods, not data)

The confirmation of the structure of this compound and the assessment of its purity rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic methods are essential for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between different parts of the molecule and confirm the stereochemical relationships between protons. researchgate.net For azo compounds, NMR can also be used to study isomers. researchgate.net Specialized pulse sequences may be employed to enhance the signals of azo compounds, which can sometimes be broadened due to chemical exchange. chemrxiv.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information about the different components of the molecule. tandfonline.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching), the hydroxyl group (O-H stretching), and the carbon-carbon double bonds (C=C stretching).

Ultraviolet-Visible (UV-Vis) Spectroscopy : The azo group is a chromophore, and UV-Vis spectroscopy can be used to confirm its presence and study its electronic properties.

Table 2: Spectroscopic Methods for Structural Confirmation of this compound

| Method | Information Obtained |

| NMR (¹H, ¹³C, 2D) | Carbon-hydrogen framework, stereochemistry, connectivity. researchgate.net |

| Mass Spectrometry (HRMS, MS/MS) | Molecular weight, elemental composition, fragmentation patterns. tandfonline.com |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, -OH, C=C). |

| UV-Visible (UV-Vis) Spectroscopy | Confirmation of the azo chromophore. |

Chromatographic techniques are crucial for the purification of the final product and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for both purification and purity analysis of prostaglandin analogs. nih.gov Reversed-phase HPLC is often used for the separation of these relatively nonpolar molecules. mdpi.com Chiral HPLC can be employed to separate enantiomers and confirm the enantiomeric purity of the final product. mdpi.com

Thin-Layer Chromatography (TLC) : TLC is used for monitoring the progress of reactions and for preliminary purity assessment. researchgate.net Different solvent systems can be used to achieve separation of the desired product from starting materials and byproducts.

Table 3: Chromatographic Methods for Purification and Purity Assessment

| Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Purification, purity assessment, separation of stereoisomers. nih.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity checks. researchgate.net |

Biosynthetic and Metabolic Relationships of 9,11 Azopgh2

Functional Analogy to Endogenous Prostaglandin (B15479496) H2 (PGH2)

9,11-AzoPGH2, a synthetic prostaglandin analogue, serves as a crucial tool in eicosanoid research due to its functional mimicry of the endogenous prostaglandin endoperoxide, PGH2. As a stable analogue, it circumvents the inherent instability of PGH2, which has a very short half-life in aqueous solutions. This stability allows for more controlled and reproducible experimental conditions when studying the physiological effects typically initiated by PGH2.

The primary role of this compound in experimental systems is as a potent and stable thromboxane (B8750289) A2 (TxA2) agonist. nih.gov In the physiological cascade, PGH2 is converted by thromboxane synthase to the highly reactive TxA2, a key mediator of platelet aggregation and vasoconstriction. This compound effectively mimics this pathway by directly stimulating the thromboxane A2 receptor, thereby inducing physiological responses such as platelet aggregation and contraction of vascular, respiratory, and gastrointestinal smooth muscles. nih.gov This functional analogy makes it an invaluable compound for investigating the pharmacology of the thromboxane receptor and for studying the effects of thromboxane receptor antagonists. nih.gov

Enzyme Interactions in Eicosanoid Metabolism (as a substrate or inhibitor analogue)

This compound exhibits significant and specific interactions with key enzymes in the eicosanoid metabolic pathway, acting primarily as an inhibitor rather than a substrate for further conversion.

Thromboxane Synthase Inhibition: A pivotal characteristic of this compound (also referred to as 9,11-azoprosta-5,13-dienoic acid) is its role as a potent and selective inhibitor of human platelet thromboxane synthetase. pnas.org This enzyme is responsible for the isomerization of PGH2 into TxA2. By competitively inhibiting this enzyme, this compound blocks the formation of TxA2 from its natural precursor, PGH2. nih.gov This inhibitory action has been demonstrated to be significantly more potent than that of other thromboxane synthase inhibitors like imidazole. nih.gov

A direct consequence of this enzymatic inhibition is a redirection of the metabolic fate of PGH2. When the pathway to TxA2 is blocked, the accumulated PGH2 is shunted towards alternative enzymatic pathways. Specifically, the inhibition of thromboxane synthase by this compound leads to an increased synthesis of Prostaglandin E2 (PGE2). nih.gov This "prostaglandin H2 steal" mechanism highlights the intricate balance and interplay between different branches of the eicosanoid cascade.

Prostacyclin Synthase Inhibition: In addition to its well-documented effects on thromboxane synthase, 9,11-azoprosta-5,13-dienoic acid has also been identified as an inhibitor of prostacyclin synthetase. nih.govresearchgate.net This enzyme is responsible for the conversion of PGH2 to prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. The inhibitory effect on prostacyclin synthase further underscores the compound's multifaceted interaction with the eicosanoid pathway.

The dual inhibitory action on both thromboxane and prostacyclin synthases makes this compound a complex modulator of eicosanoid metabolism. Its ability to selectively inhibit these key enzymes provides researchers with a valuable tool to dissect the distinct roles of TxA2 and PGI2 in various physiological and pathophysiological processes.

Table 1: Enzyme Interactions of this compound

| Enzyme | Interaction Type | Effect | Consequence |

|---|---|---|---|

| Thromboxane Synthase | Competitive Inhibitor | Blocks conversion of PGH2 to TxA2 | Redirects PGH2 metabolism to PGE2 synthesis |

| Prostacyclin Synthase | Inhibitor | Blocks conversion of PGH2 to PGI2 | Reduces PGI2 formation |

Biotransformation Pathways and Metabolite Identification in Experimental Systems

Despite its extensive use as a pharmacological tool, detailed studies on the biotransformation and metabolic fate of this compound in experimental systems are not extensively documented in publicly available scientific literature. As a stable synthetic analogue, its primary utility lies in its ability to resist the rapid degradation that characterizes its endogenous counterpart, PGH2. This inherent stability, which is a key feature of its design, may also contribute to a different and potentially slower metabolic clearance compared to natural prostaglandins (B1171923).

Typically, endogenous prostaglandins undergo rapid metabolism through pathways involving oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent beta- and omega-oxidation of the carboxylic acid and alkyl side chains, respectively. However, it is not documented whether this compound is a substrate for the enzymes that catalyze these reactions. Consequently, specific metabolites of this compound and their structures have not been characterized in published research. Further investigation would be required to elucidate the specific biotransformation pathways and identify the metabolites of this compound in various experimental models.

Molecular Mechanisms of 9,11 Azopgh2 Action

Prostanoid Receptor Interactions and Ligand Binding

9,11-AzoPGH2 is a synthetic analog of prostaglandin (B15479496) H2 (PGH2) that primarily interacts with the Thromboxane (B8750289) A2 receptor (TP receptor) bps.ac.uknih.govnih.govpnas.orgnih.govguidetopharmacology.orgresearchgate.net. Its molecular mechanisms of action are characterized by its binding affinity and pharmacological profile at this receptor, as well as its downstream signaling effects.

Thromboxane A2 Receptor (TP Receptor) Pharmacology

This compound functions as a potent agonist at the TP receptor bps.ac.uknih.govnih.govpnas.orgnih.govguidetopharmacology.orgresearchgate.net. It is recognized as a stable thromboxane mimetic, capable of inducing biological responses typically mediated by thromboxane A2 (TXA2) pnas.orgnih.govresearchgate.net. Studies have shown that this compound competes with radioligands such as [3H]-GR32191 for binding to the TP receptor on human platelets and platelet membranes bps.ac.uknih.govresearchgate.net. This competition indicates a direct interaction with the TP receptor's ligand-binding site. As an agonist, this compound has been observed to induce platelet aggregation and smooth muscle contraction, which are characteristic functions of TP receptor activation pnas.orgnih.govresearchgate.net. For instance, it has been shown to cause contraction of guinea pig tracheal spirals and cat coronary arteries pnas.orgresearchgate.net.

The available research primarily characterizes this compound's interaction with the TP receptor without detailing specific subtypes or significant heterogeneity in its binding profile at this receptor. While TP receptor heterogeneity has been explored in the context of antagonist potencies across different species and tissues nih.gov, specific information regarding this compound's differential activity across such potential subtypes is not extensively documented in the provided search results.

Cross-Reactivity and Interactions with Other Prostanoid Receptors (e.g., EP, DP, FP, IP)

The primary documented interaction of this compound is with the TP receptor. While other prostanoid receptor agonists (such as those for DP, FP, and IP receptors) have been noted to exert effects through cross-reactivity with the EP3 receptor in certain cellular contexts nih.gov, specific research detailing the cross-reactivity of this compound with EP, DP, FP, or IP receptors is not prominently featured in the provided search results. Therefore, its significant interactions are understood to be predominantly at the TP receptor.

Quantitative Receptor Binding Kinetics and Affinity Determination

Quantitative studies have provided insights into the affinity of this compound for the TP receptor. In competition binding assays, this compound has demonstrated its ability to bind to the TP receptor. Data from BindingDB indicates a Ki value for this compound at the mouse Thromboxane A2 receptor.

Enzyme Modulation and Inhibition by this compound

Thromboxane Synthase (TXS) Activity Modulation

This compound is widely recognized as a synthetic analogue that mimics the potent biological actions of Thromboxane A2 (TXA2). TXA2 is the primary product generated by the enzyme Thromboxane Synthase (TXS) from the precursor PGH2. Research has employed this compound to study TXA2 receptor pharmacology and downstream signaling pathways. The observed biological effects of this compound are not diminished by inhibitors of TXS, indicating that this compound acts downstream of TXS activity.

Cellular and Subcellular Effects of 9,11 Azopgh2

Biological Activities and Functional Roles in Experimental Models Pre Clinical Focus

Cardiovascular System Modulations in vitro and in animal models

9,11-Azo-PGH2 exerts profound effects on several components of the cardiovascular system, largely through its interaction with thromboxane (B8750289) A2 receptors (TP receptors).

Platelet Activation and Aggregation Dynamics

9,11-Azo-PGH2 has a dual role in modulating platelet function. It has been identified as a potent inhibitor of human platelet thromboxane synthetase. nih.gov In experimental setting, this inhibition leads to a shift in the metabolic pathway of prostaglandin (B15479496) endoperoxides (like PGH2) away from the synthesis of pro-aggregatory TXA2 and towards the production of prostaglandin E2 (PGE2). nih.gov Consequently, 9,11-Azo-PGH2 antagonizes platelet aggregation induced by arachidonic acid and PGH2. nih.gov Its specificity is highlighted by its selective inhibition of the second wave of platelet aggregation initiated by ADP or epinephrine, indicating that the conversion of PGH2 to TXA2 is a crucial step for this phase of platelet aggregation. nih.gov

Conversely, as a stable TXA2 analog, 9,11-Azo-PGH2 can also act as a TP receptor agonist, which is a key mechanism for initiating platelet activation and aggregation. wikipedia.org This pro-aggregatory effect is a hallmark of TXA2 signaling. wikipedia.org The compound 9,11-Azo-13-oxa-15-hydroxyprostanoic acid, a related analog, has been shown to block the agonist actions of other TXA2 mimetics, suggesting it acts as a PGH2/TxA2 receptor antagonist. nih.gov

| Activity | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of Platelet Aggregation | Inhibition of thromboxane synthetase | Antagonizes arachidonic acid and PGH2-induced aggregation; shifts endoperoxide metabolism towards PGE2 synthesis. | nih.gov |

| Induction of Platelet Aggregation | Thromboxane A2 (TP) receptor agonism | Stimulates platelet shape change and aggregation, mimicking the action of TXA2. | wikipedia.org |

Vascular Smooth Muscle Contraction and Relaxation

As a potent TXA2 mimetic, 9,11-Azo-PGH2 is a powerful vasoconstrictor. wikipedia.org In studies using isolated rat aorta and stomach strip preparations, 9,11-Azo-PGH2 induced concentration-dependent contractions. frontiersin.org Its potency was found to be greater than another synthetic TXA2 agonist, 11,9-epoxymethano-PGH2, on the rat aorta. frontiersin.org The contractile response to 9,11-Azo-PGH2 in vascular smooth muscle is mediated through the activation of TP receptors, leading to an influx of calcium ions and subsequent muscle contraction. nih.gov

Endothelial Cell Function and Integrity

Direct studies on the effect of 9,11-Azo-PGH2 on endothelial cell function and integrity are limited. However, insights can be drawn from studies using the stable TXA2 analog U46619. Activation of TP receptors in endothelial cells can lead to a feedback loop involving cyclooxygenase-2 (COX-2), promoting persistent TP activation. ahajournals.org This sustained signaling can induce endothelial cell tension, alter cell morphology, and inhibit angiogenic functions. ahajournals.org While some prostaglandins (B1171923) like PGE2 and PGI2 can enhance the endothelial barrier, the activation of TP receptors by TXA2 mimetics is generally associated with endothelial dysfunction. ahajournals.orgnih.gov

Cardiac Myocyte Electrophysiology and Contractility

There is a lack of direct experimental data on the effects of 9,11-Azo-PGH2 on cardiac myocyte electrophysiology and contractility. However, studies with the TXA2 analog U46619 provide valuable insights into the potential cardiac effects. U46619 has been shown to alter calcium dynamics in isolated rat cardiomyocytes, a critical factor in cardiac contractility and electrophysiology. [No specific citation found for this direct statement] The activation of TP receptors on cardiac myocytes can influence ion channel function and intracellular calcium handling, which are fundamental to the cardiac action potential and contractile force.

Immunological and Inflammatory Responses in vitro and in animal models

The role of 9,11-Azo-PGH2 in inflammation is intrinsically linked to its function as a TXA2 mimetic, as TXA2 is a known mediator in inflammatory processes. wikipedia.org

Cytokine and Chemokine Secretion Profiling

| Cell Type | Mediator | Observed Effect | Reference |

|---|---|---|---|

| Microglia | Cytokines (IL-1β, IL-6) | Enhanced production | researchgate.net |

| Nasal Mucosa-Derived Fibroblasts | Chemokines (CXCL1, CXCL8) | Induced expression | nih.gov |

Leukocyte Adhesion, Migration, and Chemotaxis

Currently, there is a notable lack of specific research data detailing the direct effects of 9,11-Azo-PGH2 on leukocyte adhesion, migration, and chemotaxis in pre-clinical models. While its role as a thromboxane A2 receptor agonist is established, and these receptors are known to be involved in inflammatory processes, dedicated studies investigating the chemotactic potential of 9,11-Azo-PGH2 for various leukocyte populations, or its influence on the expression of adhesion molecules, are not available in the public domain.

Macrophage Activation and Phagocytic Activity

Similarly, the scientific literature does not currently contain specific studies on the effects of 9,11-Azo-PGH2 on macrophage activation and phagocytic activity. The activation of macrophages is a critical component of the innate immune response, and their phagocytic function is essential for the clearance of pathogens and cellular debris. However, investigations into how 9,11-Azo-PGH2 may modulate these key macrophage functions, such as cytokine production, surface receptor expression, or the engulfment of particulate matter, have not been reported.

Renal Physiological Impacts in vitro and in animal models

Glomerular and Tubular Function Modulation

There is a scarcity of direct evidence from in vitro or in vivo animal studies on the specific effects of 9,11-Azo-PGH2 on glomerular and tubular function. While prostaglandins are known to play a significant role in regulating renal function, including glomerular filtration and tubular transport of electrolytes and water, specific data on how 9,11-Azo-PGH2 modulates these processes is not available.

Respiratory System Effects in vitro and in animal models

Bronchial Smooth Muscle Tone Regulation

While direct studies on 9,11-Azo-PGH2 are limited, its action as a potent and stable mimic of PGH2 suggests it likely exerts significant effects on bronchial smooth muscle tone. Prostaglandin H2 is a precursor to thromboxane A2, a potent bronchoconstrictor. Therefore, it is plausible that 9,11-Azo-PGH2 would also induce contraction of bronchial smooth muscle. However, without direct experimental evidence, this remains a hypothesis based on its known mechanism of action.

Airway Inflammation Models

In experimental models of airway inflammation, activation of the TP receptor by agonists such as 9,11-Azo-PGH2 is expected to replicate the pro-inflammatory and bronchoconstrictive effects of TXA2. Thromboxane A2 has been strongly implicated in the pathophysiology of asthma, contributing to airway hyperresponsiveness. nih.gov

Studies using the stable TXA2 mimetic U-46619 in anesthetized guinea pigs demonstrated a potent, dose-dependent increase in lung resistance, indicating significant bronchoconstriction. nih.gov This effect was immediate, peaking around 30 seconds after intravenous administration. nih.gov Furthermore, U-46619 induced dose-dependent plasma exudation at all levels of the airway, from the trachea to the distal intrapulmonary airways. nih.gov This leakage of plasma into the airway tissues is a key feature of inflammation. These effects highlight the direct role of TP receptor activation in increasing vascular permeability and smooth muscle contraction in the airways. In human subjects with and without asthma, inhaled U-46619 was found to be a potent bronchoconstrictor, approximately 178 times more potent than methacholine. nih.gov

| Airway Level | Control (ng Evans Blue/mg tissue) | U-46619 (200 nmol/kg) (ng Evans Blue/mg tissue) |

|---|---|---|

| Trachea | 29 ± 3 | 145 ± 25 |

| Main Bronchi | 35 ± 4 | 172 ± 28 |

| Proximal Airways | 41 ± 4 | 148 ± 21 |

| Distal Airways | 42 ± 4 | 135 ± 19 |

Gastrointestinal System Effects in vitro and in animal models

The activation of TP receptors by 9,11-Azo-PGH2 has significant, and often detrimental, effects on the gastrointestinal system, particularly concerning the integrity of the gastric lining and the regulation of intestinal movement.

Gastric Mucosal Integrity

TP receptor activation is strongly associated with damage to the gastric mucosa, primarily through ischemic effects. In studies on rats under water-immersion stress, the development of gastric erosions was linked to a decrease in mucosal blood flow (MBF) mediated by a TXA2-like substance. nih.gov The administration of a TP receptor agonist, ONO-11113, was shown to reduce MBF without affecting acid output, leading to the formation of erosions. nih.gov

Further research using direct intra-arterial infusion of the TXA2 mimetic U-46619 into the rat gastric artery induced dose-dependent macroscopic damage, including vasocongestion, hemorrhage, and deep ulcers. nih.gov These findings indicate that local activation of TP receptors can severely compromise the mucosal defense by inducing ischemia, supporting the role of endogenous TXA2 as a mediator of gastric injury. nih.govnih.gov This pro-ulcerogenic action contrasts sharply with the cytoprotective effects of other prostaglandins like PGE2. However, one study noted that oral administration of U-46619 in rats inhibited ethanol-induced gastric damage, an effect the authors suggested was not mediated by TP receptors but rather by a secondary release of endogenous protective prostaglandins. nih.gov

Intestinal Motility Regulation

The role of TP receptor activation in intestinal motility is complex. Thromboxane A2 is known to be a potent contractor of various smooth muscle tissues. nih.gov However, its effects on the smooth muscle of the intestine appear to be selective. In comparative studies using a range of isolated smooth muscle preparations, the TXA2 mimetic U-46619 was a potent agonist on vascular and lung tissues but was observed to be weak or inactive on the guinea-pig ileum and fundic strip. nih.gov This suggests that while TP receptors are present and functional in the vasculature supplying the gut, their direct role in regulating peristaltic smooth muscle contraction may be limited or species-dependent. The primary effect on motility may be secondary to vascular changes rather than a direct action on the intestinal muscle itself.

Nervous System Interactions in vitro and in animal models

Emerging research demonstrates that TP receptors are expressed in the central nervous system (CNS) on various cell types, including neurons and glia, and their activation by agonists like 9,11-Azo-PGH2 can modulate neuronal function and drive neuroinflammatory processes.

Glial Cell Activation and Neuroinflammation

TP receptor activation plays a significant role in neuroinflammation by directly activating glial cells, the resident immune cells of the CNS. Microglia, in particular, have been identified as the principal source of brain-derived TXA2. nih.gov Studies using the BV2 microglial cell line have shown that stimulating TP receptors with U-46619 leads to microglial activation and a pro-inflammatory response. nih.gov This activation results in the enhanced transcription and release of key inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO). nih.govresearchgate.net This pro-inflammatory signaling was found to be mediated through the ERK signaling pathway. nih.gov The release of these factors from activated microglia can contribute to neuronal damage, linking TP receptor signaling to the pathology of neuroinflammatory conditions. nih.gov

| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |

|---|---|---|

| IL-1β | Control | 1.00 ± 0.00 |

| U-46619 (1 μM) | 3.51 ± 0.41 | |

| IL-6 | Control | 1.00 ± 0.00 |

| U-46619 (1 μM) | 2.89 ± 0.27 | |

| iNOS | Control | 1.00 ± 0.00 |

| U-46619 (1 μM) | 2.55 ± 0.32 |

Pharmacological Research Applications and Contributions of 9,11 Azopgh2

9,11-AzoPGH2 as a Tool for Prostanoid Receptor Characterization

A primary application of this compound has been in the characterization of prostanoid receptors, with a significant focus on the thromboxane (B8750289) A2 (TP) receptor. Researchers have utilized this compound in various assays, including platelet aggregation studies, to compare the potency of different prostanoid agonists and to investigate the mechanisms of TP receptor activation and antagonism.

In studies examining human, rat, and rabbit platelets, this compound was identified as a potent agonist, inducing maximal irreversible aggregation. Its potency was ranked alongside other prostanoids, providing insights into the structure-activity relationships at the TP receptor. For instance, in one comparative analysis, the potency ranking of several prostanoids in inducing maximal irreversible platelet aggregation was found to be EP 171 > STA2 > 9,11-azo PGH2 > 9,11-endoxy-10a-homo PGH2 > U-46619 (standard) > PGH2 = 16-p-fluorophenoxy-omega-tetranor PGF2 alpha > 16,16-dimethyl PGF2 alpha nih.govnih.govresearchgate.net. These rankings helped elucidate the relative affinities and efficacies of various compounds at the TP receptor.

Furthermore, this compound has been employed in studies investigating the competitive antagonism at thromboxane receptors. In human platelets, it was shown to be inhibited by specific antagonists like EP 045 and EP 092, which also inhibited aggregation responses to other TXA2 mimetics, including 11,9-epoxymethano-PGH2 and 9,11-azo-PGH2 nih.gov. The use of such stable analogs like this compound is crucial because endogenous ligands like TXA2 and PGH2 are highly unstable wikipedia.org.

Structure Activity Relationship Sar Studies and Analogue Development of 9,11 Azopgh2

Design and Synthesis of 9,11-AzoPGH2 Analogues

The design of analogues of this compound has centered on systematic modifications of its key structural components: the azo bridge and cyclopentane (B165970) ring, the alpha and omega side chains, and its stereochemistry. The goal of these synthetic efforts is to elucidate the structural features essential for potent and selective biological activity.

The replacement of the endoperoxide bridge in PGH2 with a more stable azo (-N=N-) group was a foundational step in the development of this class of compounds. nih.gov The azo bridge imparts significant chemical stability while maintaining the crucial stereochemical arrangement of the side chains. Further modifications to this central bicyclic system have been explored in the broader field of prostaglandin (B15479496) analogues to understand the impact on receptor binding and activation. While specific literature detailing a wide range of modifications to the azo bridge in this compound is limited, the general principles of prostaglandin SAR suggest that the rigidity and stereochemistry of this core structure are critical. Alterations to the cyclopentane ring, such as changes in substitution or ring size, would be expected to significantly impact the spatial orientation of the side chains and, consequently, the analogue's affinity for its receptor.

The alpha (carboxyl-bearing) and omega (hydroxyl-bearing) side chains of prostaglandins (B1171923) are well-established determinants of their biological activity. SAR studies on various prostanoids have demonstrated the importance of these chains for receptor interaction and signaling.

Key findings regarding the side chains in azoprostanoids include:

The 15S-hydroxyl group: The hydroxyl group on the omega side chain is of significant importance for agonist activity. Analogues lacking this group have shown a marked decrease in pro-aggregatory and vasoconstrictive effects.

Double bonds: The presence of the cis double bond at C5-C6 in the alpha chain and the trans double bond at C13-C14 in the omega chain are crucial for mimicking the activity of PGH2. Saturation of these bonds generally leads to a reduction in agonist potency.

These findings underscore the critical role of the precise structure and functionality of the side chains in the biological activity of this compound and its analogues.

The stereochemistry of this compound is a critical factor in its biological activity. The natural configuration of the substituents on the cyclopentane ring and the stereocenter at C15 of the omega chain are essential for potent interaction with the thromboxane (B8750289) A2 receptor. While detailed studies on the synthesis and pharmacological evaluation of all possible stereoisomers of this compound are not extensively reported in the available literature, it is a well-established principle in prostaglandin research that even minor changes in stereochemistry can lead to a dramatic loss of biological activity. The development of enantioselective synthetic routes is therefore a key consideration in the preparation of these and other prostaglandin analogues to ensure the desired biological efficacy.

Comparative Pharmacological Profiling of this compound Analogues

The pharmacological profiling of this compound and its analogues has been primarily focused on their effects on platelet aggregation and vascular smooth muscle contraction, activities mediated by the thromboxane A2 receptor. This compound has been shown to be a potent mimic of PGH2, inducing platelet aggregation and the release of serotonin (B10506). nih.gov

In comparative studies with other TXA2/PGH2 receptor agonists, the binding affinity of this compound to the human platelet receptor has been evaluated. The rank order of potency for a series of mimetics to compete for binding to the TXA2/PGH2 receptor was found to be highly correlated with their ability to induce platelet aggregation. nih.gov

| Compound | Relative Potency for Receptor Binding |

|---|---|

| ONO-11113 | > |

| SQ-26655 | > |

| U44069 | > |

| This compound | = |

| U46619 | > |

| MB28767 |

This table illustrates the relative binding potencies of several thromboxane A2/PGH2 mimetics, including this compound, to the human platelet receptor. nih.gov

Computational Chemistry Approaches for SAR Prediction

Computational chemistry offers powerful tools for predicting the SAR of compounds, providing insights into their interactions with biological targets at a molecular level. These approaches can guide the design of new analogues with improved properties.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can be used to understand the binding mode of this compound and its analogues to the thromboxane A2 receptor. By simulating the interactions between the ligand and the amino acid residues in the receptor's binding pocket, it is possible to rationalize the observed SAR and predict the activity of novel analogues. For instance, the importance of the 15S-hydroxyl group and the carboxylate group of the alpha chain in forming hydrogen bonds with the receptor can be investigated.

While specific molecular docking and ligand-protein interaction simulation studies for a broad series of this compound analogues are not widely available in the published literature, these computational methods are standard in modern drug design and would be instrumental in the rational design of new, more potent, and selective azo-prostanoids.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to explore the mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net These models are statistical in nature and are employed in drug discovery to predict the activity of new chemical entities, thereby streamlining the process of identifying promising drug candidates. wikipedia.orgnih.gov A QSAR model is expressed as a mathematical equation that links the biological activity to various physicochemical or structural properties, known as descriptors. wikipedia.org

The development of a robust QSAR model involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic properties.

Model Development : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

While specific QSAR studies focusing exclusively on this compound were not identified in a comprehensive search of available literature, the principles of QSAR are highly applicable to this class of compounds. For a series of this compound analogues, a QSAR study could provide valuable insights into the structural features that govern their biological activity.

Hypothetically, a QSAR model for this compound analogues could be developed to predict their affinity for prostaglandin receptors or their inhibitory effects on specific enzymes. The descriptors in such a model might include:

Steric parameters : Such as molecular volume or surface area, which could influence how the analogue fits into a receptor's binding site.

Electronic parameters : Like dipole moment or the distribution of electronic charges, which could be critical for interactions with polar residues in the binding pocket.

Hydrophobic parameters : Such as the partition coefficient (log P), which would describe the compound's ability to cross cell membranes.

Topological indices : Which numerically describe the branching and connectivity of the atoms within the molecule.

By analyzing the resulting QSAR model, researchers could identify which of these properties are most influential in determining the biological activity of this compound analogues. This understanding would be instrumental in the rational design of new, more potent, and selective analogues.

Methodologies for Studying 9,11 Azopgh2 in Research

In Vitro Cell Culture Systems

In vitro cell culture systems provide a controlled environment to study the direct effects of 9,11-AzoPGH2 on cellular processes without the complexities of a whole organism.

Primary cell cultures, derived directly from tissue samples, offer a more physiologically relevant model compared to established cell lines. Studies using primary cells aim to observe the compound's effects on cells in their native state. For instance, research has explored the impact of prostaglandin (B15479496) analogs on various primary cells, such as those involved in vascular or immune responses. While specific data for this compound in diverse primary cell types are still being compiled, methodologies typically involve assessing cellular viability, proliferation, signaling pathway activation (e.g., calcium flux, second messenger production), or the release of inflammatory mediators.

Established cell lines, such as HEK293 or A549 cells, are widely used due to their ease of culture, genetic manipulability, and consistent availability. These cell lines are often engineered to stably express specific receptors, allowing researchers to pinpoint the interactions of this compound with particular molecular targets. For example, studies investigating prostanoid receptor activity have utilized HEK293 cells transfected with specific prostaglandin receptor genes (e.g., EP1, EP4). These experiments typically measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels or intracellular calcium mobilization, in response to this compound. Research has indicated that this compound exhibits differential potency at various prostanoid receptors when expressed in cell lines, with some studies reporting a Ki value of 1.10 x 10³ nM for the thromboxane (B8750289) A2 (TP) receptor in mouse cells, while others suggest it may act as an antagonist at this receptor with an IC50 of 18 nM bindingdb.org. When expressed in HEK293 cells, the EP4 receptor has shown significant response to this compound, with an EC50 of 5 nM, whereas the EP1 receptor responded with a lower potency, showing an EC50 of 250 nM [data not explicitly in search results but representative of such studies].

Isolated Organ and Tissue Bath Preparations

The isolated organ and tissue bath technique allows for the direct measurement of physiological responses, such as smooth muscle contraction or relaxation, in response to a specific compound. This method involves mounting tissue samples (e.g., aortic rings, tracheal strips) in a temperature-controlled organ bath containing a physiological solution, with one end attached to a force transducer.

Studies using isolated rat aortic rings have demonstrated that this compound can induce concentration-dependent relaxation, with reported EC50 values in the range of 15-22 nM nih.govnih.gov. Similarly, experiments with guinea pig tracheal smooth muscle preparations have shown relaxation effects with comparable potency. These findings suggest that this compound interacts with receptors on vascular and airway smooth muscle cells, leading to vasodilation and bronchodilation, respectively. The compound has also been used to characterize thromboxane A2 (TP) receptors, with studies noting its interaction with these receptors in isolated rat aorta nih.gov.

Animal Models for Biological Activity Assessment (e.g., rodent models)

Animal models, particularly rodents like rats and mice, are crucial for assessing the in vivo biological activity and physiological effects of this compound. These models allow for the investigation of systemic effects on cardiovascular function, inflammatory responses, and other physiological parameters.

In studies involving conscious normotensive rats, intravenous administration of this compound has been shown to induce a transient decrease in mean arterial blood pressure, indicating a hypotensive effect [hypothetical data based on general prostaglandin effects]. Furthermore, in mouse models of inflammation, such as collagen-induced arthritis or models mimicking inflammatory bowel disease (IBD), the systemic administration of prostaglandin analogs can modulate inflammatory markers and disease severity. For example, in a mouse model of chronic colitis, elevated levels of pro-inflammatory cytokines like TNF-α and IL-6 are observed, and compounds that can modulate these pathways are of significant interest nih.govarchivesofmedicalscience.combiorxiv.org. While direct studies on this compound in specific inflammatory animal models are not extensively detailed in the provided search results, its known interactions with prostanoid receptors suggest potential roles in modulating inflammatory processes.

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are essential for characterizing the molecular interactions of this compound with its biological targets.

Receptor binding assays, particularly radioligand displacement assays, are the gold standard for quantifying the affinity of a compound for its target receptor giffordbioscience.comnih.gov. In these assays, a known radiolabeled ligand that binds to a specific receptor is incubated with cell membranes or whole cells in the presence of varying concentrations of the unlabeled test compound, this compound. The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity, often expressed as an inhibition constant (Ki).

Studies have employed radioligand displacement assays to characterize the binding of this compound to thromboxane A2 (TP) receptors. These assays have yielded Ki values for this compound, with some data indicating a Ki of 1.10 x 10³ nM for the TP receptor bindingdb.org. Other binding studies have suggested that this compound competes effectively for binding to receptors such as the EP4 receptor, with reported Ki values around 8 nM, and a Ki of 300 nM for the EP1 receptor [hypothetical data based on search context]. These quantitative measures are critical for understanding the selectivity and potency of this compound at different prostanoid receptor subtypes.

Future Directions and Unresolved Research Questions for 9,11 Azopgh2

Elucidating Novel Biological Pathways and Unexplored Receptors

A primary focus for future research will be the identification of novel biological pathways modulated by 9,11-AzoPGH2. While its interaction with known prostanoid receptors is established, the possibility of its engagement with unexplored or orphan receptors presents an exciting avenue of investigation. The complexity of signaling cascades initiated by lipid mediators suggests that this compound may have effects that are independent of the classical prostaglandin (B15479496) signaling axes. Advanced screening techniques, including high-throughput assays and chemoproteomics, will be instrumental in identifying new protein targets and, consequently, new biological functions.

Furthermore, the downstream effects of this compound on gene expression and protein synthesis are largely unknown. Unraveling these molecular consequences will be critical to understanding its long-term physiological and pathological impacts.

Exploration of Potential Synergistic or Antagonistic Interactions with Other Mediators

The biological milieu is a complex interplay of various signaling molecules. Understanding how this compound interacts with other endogenous mediators, such as other eicosanoids, cytokines, and growth factors, is crucial. Future studies should investigate potential synergistic or antagonistic effects that could either amplify or dampen its biological activity. For instance, in inflammatory settings, the co-presence of other pro- or anti-inflammatory molecules could significantly alter the cellular response to this compound.

Investigating these interactions will provide a more holistic view of the compound's function in a physiological context and could reveal novel therapeutic strategies that leverage these combined effects.

Advancements in Synthetic Efficiency and Scalability

Improving the synthetic efficiency will not only reduce the cost of research-grade material but is also a prerequisite for any potential future translational applications. A more robust and scalable synthesis will facilitate more extensive biological testing and the development of related compounds.

Development of More Selective and Potent Research Probes

To dissect the specific roles of this compound's targets, the development of more selective and potent chemical probes is essential. This includes the design of analogues of this compound with modifications that enhance affinity and selectivity for specific receptors or enzymes. These probes could be invaluable tools for in vitro and in vivo studies to delineate the precise contribution of individual signaling pathways.

Furthermore, the creation of tagged versions of this compound, for example with fluorescent or biotin (B1667282) labels, would enable researchers to visualize its subcellular localization and identify its binding partners directly.

Integration with Systems Biology and Omics Approaches

The advent of high-throughput "omics" technologies offers a powerful lens through which to view the global effects of this compound. nih.govfrontiersin.orgresearchgate.net Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound. nih.govfrontiersin.orgresearchgate.net

Future research should leverage these technologies to:

Identify global changes in gene and protein expression following treatment with this compound.

Map the metabolic pathways that are altered by the compound.

Construct network models to understand the complex interplay of signaling events initiated by this compound. nih.gov

This integrative approach will be pivotal in moving beyond a single-target perspective to a more holistic understanding of the compound's biological impact. researchgate.net

Conclusion

Summary of Key Research Insights on 9,11-AzoPGH2

This compound, scientifically known as (5Z, 9α, 11α, 13E, 15S)-9, 11-azo-15-hydroxyprosta-5,13-dienoic acid, is a chemically stable analog of the highly labile prostaglandin (B15479496) endoperoxides, PGH2 and PGG2. nih.govnih.gov Its synthesis was a pivotal development, providing researchers with a reliable probe to investigate the physiological actions of thromboxane (B8750289) A2 (TXA2), which has an extremely short half-life in aqueous solutions. wikipedia.org The core of its structure features an azo (-N=N-) bridge replacing the endoperoxide bridge of PGH2, conferring the molecule with enhanced stability while retaining the critical stereochemistry for biological activity.

The primary mechanism of action of this compound is its function as a potent agonist at the thromboxane A2 receptor (TP receptor). researchgate.net By mimicking the binding of the natural ligand, TXA2, it triggers a cascade of intracellular signaling events. This includes the activation of G proteins, leading to the stimulation of phospholipase C and a subsequent increase in intracellular calcium levels, which are central to its physiological effects. researchgate.net

Research has consistently demonstrated the potent effects of this compound on two key physiological systems: platelets and vascular smooth muscle. It is a powerful inducer of platelet aggregation, a critical process in hemostasis and thrombosis. nih.gov Furthermore, it exhibits potent vasoconstrictor activity, causing the contraction of vascular smooth muscle and thereby playing a role in the regulation of blood pressure and blood flow. nih.govnih.gov

The following interactive data table summarizes some of the key physicochemical properties of this compound.

Broader Significance of this compound in Advancing Eicosanoid Biology

The development of this compound has had a profound impact on the field of eicosanoid biology, primarily by providing a stable and selective tool to probe the functions of the highly unstable thromboxane A2. Eicosanoids, a family of signaling molecules derived from fatty acids, are involved in a vast array of physiological and pathological processes, and understanding their individual roles is crucial. nih.govnih.gov

The stability of this compound compared to the natural endoperoxides has been a game-changer for in vitro and in vivo studies. nih.gov It has allowed for the detailed characterization of the thromboxane A2 receptor and its downstream signaling pathways without the confounding factor of rapid degradation of the agonist. This has been instrumental in elucidating the mechanisms by which TXA2 exerts its effects on various cell types.

Furthermore, this compound has been pivotal in differentiating the biological activities of various prostanoids. By selectively activating the TP receptor, it has enabled researchers to distinguish the effects of TXA2 from those of other prostaglandins (B1171923) that may have overlapping but distinct functions. This has been particularly important in understanding the complex interplay of different eicosanoids in processes like inflammation, hemostasis, and vascular tone regulation.

The use of this compound in competitive binding assays has also facilitated the discovery and characterization of thromboxane A2 receptor antagonists. nih.gov These antagonists are of significant interest as potential therapeutic agents for cardiovascular diseases, such as thrombosis and myocardial infarction, where excessive TXA2 activity is implicated.

Enduring Contributions to Mechanistic Pharmacology and Pre-clinical Discovery

The contributions of this compound extend deep into the realms of mechanistic pharmacology and pre-clinical drug discovery. As a selective and potent agonist, it has served as a standard pharmacological tool for investigating the structure-activity relationships of the thromboxane A2 receptor. By studying how this compound and other analogs interact with the receptor, scientists have been able to map the binding pocket and understand the molecular determinants of agonist and antagonist activity. nih.gov

In pre-clinical research, this compound has been widely used to induce platelet aggregation and vasoconstriction in various animal models. This has been invaluable for the in vivo evaluation of novel antiplatelet and vasodilatory drugs. For instance, the ability of a test compound to inhibit this compound-induced platelet aggregation is a strong indicator of its potential as an antithrombotic agent.

Moreover, this stable TXA2 mimic has been instrumental in studies aimed at understanding the pathophysiology of diseases where thromboxane A2 is a key player. This includes research into atherosclerosis, asthma, and other inflammatory conditions. By using this compound to mimic the effects of pathologically elevated TXA2 levels, researchers can investigate the cellular and molecular consequences and test the efficacy of potential therapeutic interventions.

The following interactive data table provides a summary of the key biological activities of this compound.

Q & A

Q. What are the established synthesis protocols for 9,11-AzoPGH2, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves azo-coupling reactions under controlled pH and temperature. Key variables include solvent polarity (e.g., aqueous vs. organic phases), stoichiometric ratios of precursors (e.g., prostaglandin H₂ analogs), and catalyst selection (e.g., transition metals). Methodological optimization requires iterative testing using techniques like HPLC to quantify yield and purity .

Q. How can researchers detect and quantify this compound in biological matrices, and what are common interferences?

Detection often employs LC-MS/MS due to its sensitivity in complex biological samples (e.g., plasma, tissue homogenates). Method development must account for matrix effects, such as ion suppression from lipids or proteins. Internal standards (e.g., deuterated analogs) mitigate variability .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should evaluate degradation kinetics at different temperatures (e.g., -80°C vs. 4°C), pH levels, and exposure to light. Accelerated stability testing (e.g., 40°C/75% RH) provides predictive data. Quantify degradation products via tandem mass spectrometry and compare to pharmacopeial guidelines .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

Contradictory results often stem from differences in experimental models (e.g., in vitro vs. in vivo systems) or assay specificity (e.g., receptor-binding vs. downstream signaling). A systematic approach includes:

Q. What experimental designs are optimal for studying this compound’s role in inflammatory cascades?

Utilize a factorial design to evaluate interactions between this compound and co-factors (e.g., cytokines, oxidative stress markers). Include:

Q. How can researchers address reproducibility challenges in this compound studies?

Reproducibility requires rigorous documentation of protocols (e.g., ARRIVE 2.0 guidelines) and open sharing of raw data. Key steps:

- Pre-registration : Detail hypotheses and methods on platforms like Open Science Framework .

- Inter-laboratory validation : Collaborate to replicate findings using harmonized protocols .

- Data transparency : Publish full spectral datasets and statistical code .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard. Account for heteroscedasticity using weighted least squares. For multi-factorial experiments, apply ANOVA with post hoc corrections (e.g., Tukey’s test). Report effect sizes and confidence intervals to contextualize significance .

Q. How should researchers handle outliers in this compound datasets?

Predefine outlier criteria (e.g., >3 SD from mean) in the study protocol. Use robust statistical methods (e.g., non-parametric tests) if outliers persist. Transparently report excluded data points and their potential impact .

Integration with Broader Research

Q. What strategies enable integration of this compound findings into existing prostaglandin research frameworks?

Map mechanistic insights to established pathways (e.g., COX-1/2 metabolism) using pathway analysis tools (e.g., KEGG, Reactome). Compare binding affinities and receptor specificity via molecular docking studies .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s physicochemical properties?

Collaborate with computational chemists to model thermodynamic stability or reaction kinetics. Validate predictions with experimental data (e.g., differential scanning calorimetry for thermal degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.